1,3,5-Tris(diphenylamino)benzene: A Comprehensive Technical Guide
1,3,5-Tris(diphenylamino)benzene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(diphenylamino)benzene (TDAB) is a starburst-shaped organic molecule that has garnered significant interest in the fields of materials science and electronics. Its unique structure, featuring a central benzene ring symmetrically substituted with three diphenylamino groups, imparts valuable electronic and physical properties. This technical guide provides an in-depth overview of the fundamental properties of TDAB, including its synthesis, and its thermal, and electrochemical characteristics. The information is presented to be a valuable resource for researchers and professionals working with this versatile compound. While TDAB itself has applications in materials science, its derivatives and related structures are also being explored for their potential in medicinal chemistry and drug development, for instance as antioxidants.[1][2]
Molecular and Physical Properties
1,3,5-Tris(diphenylamino)benzene is a solid at room temperature with a melting point in the range of 252-256 °C. It is characterized by its high hole mobility, low electron affinity, and high ionization potential, which make it an excellent hole-transporting and electron-blocking material.[3] These properties are crucial for its application in electroluminescent devices, where it helps to effectively confine charge carriers.[3]
| Property | Value | Reference |
| CAS Number | 126717-23-5 | |
| Molecular Formula | C₄₂H₃₃N₃ | |
| Molecular Weight | 579.73 g/mol | |
| Melting Point | 252-256 °C | |
| Appearance | Solid |
Synthesis and Characterization
A common synthetic route to 1,3,5-Tris(phenylamino)benzene derivatives involves the reaction of corresponding amine precursors.[1][2] While specific, detailed protocols for the synthesis of 1,3,5-Tris(diphenylamino)benzene were not found in the provided search results, a general approach can be inferred. The synthesis of related triarylbenzene compounds can be achieved through the self-condensation of acetophenone derivatives using a copper(II) chloride catalyst.[4]
Characterization of the final product is typically performed using a suite of analytical techniques to confirm its structure and purity.
Experimental Protocols:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Methodology: A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then placed in an NMR tube and analyzed using an NMR spectrometer. The resulting spectra, showing chemical shifts, integration, and coupling patterns, are interpreted to confirm the expected molecular structure.
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of the compound and confirm its elemental composition.
-
Methodology: A sample of the compound is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.[1][2]
Thermal Properties
The thermal stability of a material is a critical parameter for its application in electronic devices. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate this.
Experimental Protocols:
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the decomposition temperature (Td) of the material, which indicates its thermal stability.
-
Methodology: A small, precisely weighed sample (typically 5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The instrument records the change in mass as a function of temperature. The onset of mass loss corresponds to the decomposition temperature.[5]
Differential Scanning Calorimetry (DSC):
-
Purpose: To identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
-
Methodology: A small amount of the sample is sealed in an aluminum pan and placed in the DSC cell alongside an empty reference pan. The sample is then heated at a controlled rate. The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference. Endothermic and exothermic peaks in the resulting thermogram correspond to thermal events like melting and crystallization, while a step-change in the baseline can indicate a glass transition.[5]
| Thermal Property | Value | Notes |
| Decomposition Temperature (Td) | Data not available in search results | TGA would be used to determine this value. |
| Glass Transition Temperature (Tg) | Data not available in search results | DSC would be used to determine this value. |
Electrochemical and Photophysical Properties
The electrochemical and photophysical properties of TDAB are central to its function in optoelectronic applications. These properties are typically investigated using cyclic voltammetry and UV-Vis/photoluminescence spectroscopy.
Experimental Protocols:
Cyclic Voltammetry (CV):
-
Purpose: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.
-
Methodology: The experiment is performed in a three-electrode cell containing a solution of the compound in a suitable solvent with a supporting electrolyte. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials obtained from the voltammogram can be used to calculate the HOMO and LUMO energy levels.
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:
-
Purpose: To determine the absorption and emission properties of the molecule.
-
Methodology: For UV-Vis spectroscopy, a solution of the compound is placed in a cuvette, and the absorbance of light at different wavelengths is measured. For PL spectroscopy, the sample is excited with a specific wavelength of light, and the emitted light is collected and analyzed to determine the emission spectrum.
| Property | Value | Solvent |
| HOMO Energy Level | Data not available in search results | |
| LUMO Energy Level | Data not available in search results | |
| Absorption Maximum (λabs) | Data not available in search results | |
| Emission Maximum (λem) | Data not available in search results |
Visualizations
